2-(methylthio)-3-nitropyridine
Overview
Description
2-(Methylthio)-3-nitropyridine is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by a pyridine ring substituted with a methylthio group at the second position and a nitro group at the third position. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Similar compounds with a methylthio group have been found to interact with various enzymes and receptors . For instance, Methylthioinosine has been reported to interact with Purine nucleoside phosphorylase DeoD-type in Escherichia coli .
Mode of Action
This interaction could potentially alter cellular processes, although the specific changes would depend on the nature of the target and the context of the interaction .
Biochemical Pathways
For example, in the case of certain orchids, (methylthio)phenols are emitted to deceive their pollinators
Pharmacokinetics
Pharmacokinetics involves understanding how the body affects a drug, including its absorption, distribution, metabolism, and excretion These factors significantly impact a drug’s bioavailability and its overall effect on the body
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylthio)-3-nitropyridine typically involves the nitration of 2-(methylthio)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. The process may also include steps for purification, such as recrystallization or distillation, to obtain the final product in a pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the methylthio group is oxidized to a sulfoxide or sulfone.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methylthio)-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
2-(Methylthio)pyridine: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
3-Nitropyridine: Lacks the methylthio group, affecting its solubility and reactivity.
2-(Methylthio)-4-nitropyridine: Similar structure but with the nitro group at a different position, leading to different reactivity and applications.
Uniqueness: 2-(Methylthio)-3-nitropyridine is unique due to the presence of both the methylthio and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
2-methylsulfanyl-3-nitropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c1-11-6-5(8(9)10)3-2-4-7-6/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZSIPHNDAHATA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341281 | |
Record name | Pyridine, 2-(methylthio)-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22746-79-8 | |
Record name | Pyridine, 2-(methylthio)-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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